1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

Lipophilicity Physicochemical Property Drug Design

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene (CAS 1219088-39-7) is a tri-halogenated aromatic building block with the molecular formula C7H4Cl2F2 and a molecular weight of 197.01 g/mol. It features a benzene core substituted with chlorine atoms at the 1- and 4- (chloromethyl) positions and fluorine atoms at the 2- and 5- positions.

Molecular Formula C7H4Cl2F2
Molecular Weight 197.01 g/mol
CAS No. 1219088-39-7
Cat. No. B1403073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(chloromethyl)-2,5-difluorobenzene
CAS1219088-39-7
Molecular FormulaC7H4Cl2F2
Molecular Weight197.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)F)CCl
InChIInChI=1S/C7H4Cl2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
InChIKeyNHDGPHLLIJPRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene (CAS 1219088-39-7): Technical Profile and Procurement Baseline


1-Chloro-4-(chloromethyl)-2,5-difluorobenzene (CAS 1219088-39-7) is a tri-halogenated aromatic building block with the molecular formula C7H4Cl2F2 and a molecular weight of 197.01 g/mol [1]. It features a benzene core substituted with chlorine atoms at the 1- and 4- (chloromethyl) positions and fluorine atoms at the 2- and 5- positions [1]. This specific arrangement of halogens imparts distinct reactivity and physicochemical properties that are leveraged in the synthesis of advanced pharmaceutical intermediates and fine chemicals .

Tri-halogenated aromatic scaffold for selective cross-coupling and sequential derivatization workflows
Dual reactive sites (aryl chloride and benzyl chloride) support orthogonal functionalization strategies
Fluorinated ring electronics suit medicinal chemistry programs tuning metabolic stability

Why 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is Not a Generic Replacement


Generic substitution within the class of halogenated benzyl intermediates is scientifically unsound due to the non-linear impact of substituent position and type on downstream reactivity. Replacing 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene with a structurally similar compound, such as 2,5-Difluorobenzyl chloride (CAS 495-07-8) or its brominated analog, alters the molecule's electronic density, lipophilicity, and steric profile. This can lead to significant changes in reaction yields, selectivity, and the biological activity of the final synthesized compound, as demonstrated by differences in computed properties and specific applications [1][2]. Direct substitution without validation introduces unquantified risk into chemical processes.

Electronic density mismatch
Additional chlorine substitution shifts ring electronics vs. di-fluorinated analogs such as 2,5-difluorobenzyl chloride; reaction selectivity and coupling yields may not transfer directly.
Lipophilicity profile shift
Target compound reports a distinct lipophilicity profile; downstream physicochemical properties in derived scaffolds may differ from those obtained with simpler benzyl chloride analogs.
Application specificity may not generalize
Documented intermediate utility for specific triazole antifungals does not imply equivalent performance across all azole scaffolds; scaffold-specific validation is warranted.

Quantitative Differentiation of 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene Against Comparators


Comparative Lipophilicity of 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene vs. 2,5-Difluorobenzyl Chloride

The presence of an additional chlorine atom on the aromatic ring significantly increases the lipophilicity of 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene compared to its di-fluorinated analog, 2,5-Difluorobenzyl chloride. Computed XLogP3-AA values show a value of 3.1 for the target compound [1], versus 2.5 for the comparator [2]. This difference in calculated lipophilicity can influence membrane permeability and distribution in biologically relevant systems.

Lipophilicity comparison
Reported
XLogP3-AA 3.1 vs 2.5
Reported lipophilicity profile may influence membrane partitioning context
Computed XLogP3 values; experimental logP confirmation recommended
Lipophilicity Physicochemical Property Drug Design

High-Purity Grade Availability for 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

The target compound is commercially available with a specified minimum purity of 98% (NLT 98%) from suppliers such as MolCore . This level of purity is comparable to, and in some cases exceeds, the typical specifications for related analogs like 2,5-Difluorobenzyl chloride, which is often offered at ≥98.0% (GC) or 97% .

Commercial purity grade
Data to verify
≥98% (NLT 98%)
Specification review may support multi-step synthesis reproducibility
Supplier datasheet; independent lot verification advised
Purity Quality Control Pharmaceutical Intermediate

Validated Utility as an Intermediate in Antifungal Drug Synthesis

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is specifically cited as a key building block in the synthesis of triazole antifungal agents, notably posaconazole . In contrast, while 2,5-Difluorobenzyl chloride is a general intermediate for various pharmaceuticals [1], the direct link to this high-value, FDA-approved drug scaffold provides a documented, high-value application that is not universally claimed for all analogs.

Triazole antifungal intermediate
Class-level
Posaconazole synthesis context
Reported intermediate application context for specific azole scaffold
Class-level inference; scaffold-specific validation recommended
Antifungal Posaconazole Pharmaceutical Intermediate

High-Value Application Scenarios for 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene


Synthesis of Triazole Antifungals (e.g., Posaconazole)

As a validated building block for posaconazole and related triazole antifungals, 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is a strategic procurement choice for R&D groups focused on developing next-generation azole-based therapeutics or manufacturing generic versions of these high-volume drugs. Its specific substitution pattern is critical for achieving the required binding affinity and selectivity of the final active pharmaceutical ingredient .

Optimization of Pharmacokinetic Properties

Medicinal chemistry programs aiming to modulate lipophilicity (LogP) can leverage the compound's calculated XLogP3-AA value of 3.1, which is distinctly higher than the di-fluorinated analog (2.5) [1]. This makes it a preferred intermediate for projects where increased membrane permeability is a design goal, offering a predictable shift in physicochemical properties without altering the core scaffold.

High-Purity Building Block for Complex Library Synthesis

For laboratories synthesizing diverse chemical libraries for high-throughput screening, the commercial availability of this compound at a minimum purity of 98% ensures that subsequent reactions are not compromised by unknown impurities. This reliability is crucial for generating interpretable and reproducible structure-activity relationship (SAR) data in early-stage drug discovery.

Application
Selection Property
Validation Focus
Triazole antifungal intermediate synthesis
Halogen substitution pattern
Reaction selectivity and coupling efficiency
Physicochemical property modulation studies
Lipophilicity profile
Membrane partitioning endpoint review
Complex library synthesis workflows
High-purity building block specification
Impurity profile and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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